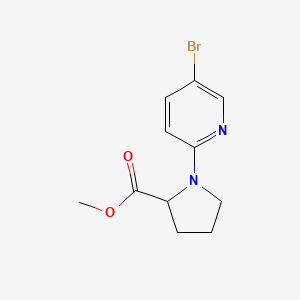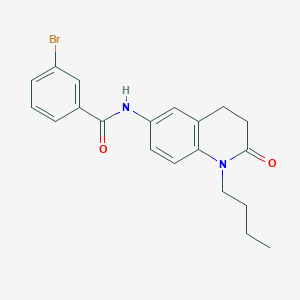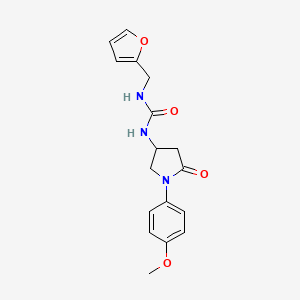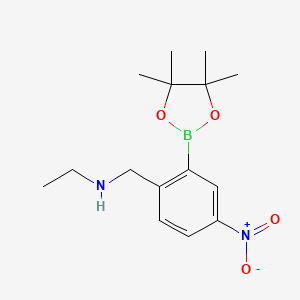
2-Ethylaminomethyl-5-nitrophenylboronic acid,pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2377610-58-5. Its molecular weight is 306.17 . The IUPAC name for this compound is N-(4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C15H23BN2O4 . The InChI code for this compound is 1S/C15H23BN2O4/c1-6-17-10-11-7-8-12(18(19)20)9-13(11)16-21-14(2,3)15(4,5)22-16/h7-9,17H,6,10H2,1-5H3 .Chemical Reactions Analysis
Boronic acids and their esters, such as this compound, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.17 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
2-Ethylaminomethyl-5-nitrophenylboronic acid,pinacol ester has numerous applications in scientific research, including the synthesis of pharmaceuticals and agrochemicals. This compound can be used as a building block for the synthesis of various compounds, including anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. This compound can also be used in the synthesis of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
Target of Action
It is known that boronic acids and their esters are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, the compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can participate in the sm cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
It’s known that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring . This suggests that the compound’s bioavailability could be affected by these factors.
Result of Action
Given its potential role in the sm cross-coupling reaction, it can be inferred that the compound may contribute to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action and stability could be significantly affected by the pH of its environment .
Advantages and Limitations for Lab Experiments
2-Ethylaminomethyl-5-nitrophenylboronic acid,pinacol ester has several advantages for lab experiments, including its versatility and ease of use. This compound can be used for the synthesis of various compounds, and it can be easily synthesized using standard laboratory equipment. However, this compound also has some limitations for lab experiments, including its potential toxicity and instability in certain conditions.
Future Directions
There are several future directions for the use of 2-Ethylaminomethyl-5-nitrophenylboronic acid,pinacol ester in scientific research. One potential direction is the development of new pharmaceuticals and agrochemicals using this compound as a building block. Another potential direction is the study of the mechanism of action of this compound and its potential use as a tool for studying protein function. Additionally, the development of new methods for synthesizing this compound and its derivatives could lead to new applications in scientific research.
Synthesis Methods
2-Ethylaminomethyl-5-nitrophenylboronic acid,pinacol ester can be synthesized using several methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Stille coupling. The most common method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-ethylaminomethyl-5-nitrophenylboronic acid with pinacol ester in the presence of a palladium catalyst.
Safety and Hazards
The safety information for this compound suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It is also recommended to avoid breathing dust, fume, gas, mist, vapors, and spray associated with this compound .
properties
IUPAC Name |
N-[[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-6-17-10-11-7-8-12(18(19)20)9-13(11)16-21-14(2,3)15(4,5)22-16/h7-9,17H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAFYMNZNUOOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CNCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B2990415.png)
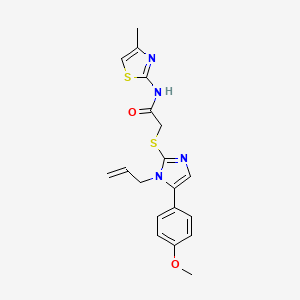
![N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2990419.png)

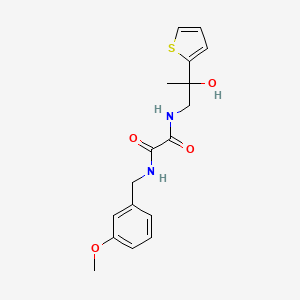
![1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid](/img/structure/B2990423.png)
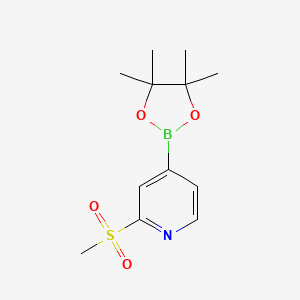
![4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2990425.png)
